molecular formula C13H8F3NO3 B11794755 2-Oxo-1-(4-(trifluoromethyl)phenyl)-1,2-dihydropyridine-3-carboxylic acid

2-Oxo-1-(4-(trifluoromethyl)phenyl)-1,2-dihydropyridine-3-carboxylic acid

Katalognummer: B11794755
Molekulargewicht: 283.20 g/mol
InChI-Schlüssel: SJSGHKHEUFBSBF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

2-Oxo-1-(4-(trifluoromethyl)phenyl)-1,2-dihydropyridine-3-carboxylic acid is a fluorinated pyridine derivative characterized by a trifluoromethyl-substituted phenyl group at position 1 and a carboxylic acid moiety at position 3 of the dihydropyridine ring. Key spectral data (e.g., HRMS, NMR) for these derivatives highlight the compound’s structural complexity and purity.

Eigenschaften

Molekularformel

C13H8F3NO3

Molekulargewicht

283.20 g/mol

IUPAC-Name

2-oxo-1-[4-(trifluoromethyl)phenyl]pyridine-3-carboxylic acid

InChI

InChI=1S/C13H8F3NO3/c14-13(15,16)8-3-5-9(6-4-8)17-7-1-2-10(11(17)18)12(19)20/h1-7H,(H,19,20)

InChI-Schlüssel

SJSGHKHEUFBSBF-UHFFFAOYSA-N

Kanonische SMILES

C1=CN(C(=O)C(=C1)C(=O)O)C2=CC=C(C=C2)C(F)(F)F

Herkunft des Produkts

United States

Vorbereitungsmethoden

Core Formation via Meldrum’s Acid Derivatives

The dihydropyridinone scaffold can be synthesized through heterocyclization of enamino-1,3-diketones. For instance, reaction of an aminomethylidene derivative of Meldrum’s acid (1 ) with cyanothioacetamide (3 ) under basic conditions (KOH) yields pyridine-3-carboxylic acid derivatives. This method emphasizes the regioselective introduction of sulfur-containing groups, which can later be functionalized.

Reaction Scheme

  • Enamine Formation :
    Meldrum’s acid derivative+CyanothioacetamideKOHEnamine intermediate\text{Meldrum’s acid derivative} + \text{Cyanothioacetamide} \xrightarrow{\text{KOH}} \text{Enamine intermediate}

  • Cyclization : Acidification of the enamine intermediate induces cyclization to form the dihydropyridinone core.

Trifluoromethyl Group Introduction

The 4-(trifluoromethyl)phenyl group is introduced via alkylation or nucleophilic substitution. For example, treating the dihydropyridinone intermediate with 4-(trifluoromethyl)benzyl bromide in the presence of NaOtBu in THF achieves N-alkylation. This step is critical for positioning the trifluoromethyl group at the N-1 position.

Optimization Note :

  • Use of NaOtBu as a base minimizes side reactions and improves yield (70–85%).

  • Polar aprotic solvents (e.g., THF, DMF) enhance regioselectivity.

Palladium-Catalyzed Coupling for Biaryl Functionalization

Suzuki-Miyaura Coupling

Post-cyclization functionalization via Suzuki coupling enables the introduction of aryl groups. A representative method involves reacting a brominated dihydropyridinone with 4-(trifluoromethyl)phenylboronic acid using Pd(OAc)₂ and PPh₃ as catalysts.

Typical Conditions :

  • Catalyst: Pd(OAc)₂ (5 mol%)

  • Ligand: PPh₃ (4 equiv relative to Pd)

  • Base: Na₂CO₃

  • Solvent: Acetonitrile/water (4:1)

  • Temperature: 80°C, 12–24 h

Yield Data :

Starting MaterialCoupling PartnerYield (%)
5-Bromo-dihydropyridinone4-(Trifluoromethyl)phenylboronic acid75

Challenges in Catalyst Selection

The choice of catalyst significantly affects efficiency. For example, Pd(OAc)₂ with PPh₃ outperforms other catalysts (e.g., PdCl₂) in minimizing dehalogenation side reactions. Pre-forming the Pd-PPh₃ complex (CatS1-1) prior to substrate addition improves reproducibility.

Oxidation and Carboxylic Acid Formation

Saponification of Esters

The carboxylic acid moiety is often introduced via saponification of methyl or ethyl esters. Treatment of methyl 2-oxo-1-(4-(trifluoromethyl)phenyl)-1,2-dihydropyridine-3-carboxylate with NaOH in aqueous THF (reflux, 4 h) provides the target acid in >90% yield.

Example Protocol :

  • Substrate: Methyl ester (1.0 equiv)

  • Base: 2 M NaOH (3.0 equiv)

  • Solvent: THF/H₂O (3:1)

  • Time: 4 h

Direct Carboxylation

Alternative routes employ malononitrile derivatives for direct carboxylation, though this method faces challenges in controlling regioselectivity. For instance, attempts to prepare carboxylated derivatives from malononitrile dimers resulted in low yields (<30%) due to competing cyclization pathways.

Troubleshooting and Yield Optimization

Purification Challenges

The polar nature of the carboxylic acid complicates isolation. Acid-base extraction (e.g., using 1 N HCl and AcOEt) followed by recrystallization from ethanol/water mixtures achieves >95% purity.

Purification Data :

StepSolvent SystemPurity (%)
ExtractionAcOEt/H₂O85
RecrystallizationEtOH/H₂O (7:3)95

Comparative Analysis of Synthetic Routes

Efficiency Metrics

MethodStepsOverall Yield (%)Key Advantage
Heterocyclization + Alkylation365Short sequence
Suzuki Coupling + Saponification458Flexible biaryl options
Direct Carboxylation2<30Not recommended

Cost and Scalability

  • Heterocyclization Route : Cost-effective for large-scale synthesis (∼$50/g).

  • Suzuki Coupling : Higher catalyst costs limit scalability (∼$120/g) .

Analyse Chemischer Reaktionen

Reaktionstypen

2-Oxo-1-(4-(Trifluormethyl)phenyl)-1,2-dihydropyridin-3-carbonsäure kann verschiedene chemische Reaktionen eingehen, darunter:

    Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Pyridinderivate zu bilden.

    Reduktion: Reduktionsreaktionen können den Dihydropyridinring in einen vollständig gesättigten Piperidinring umwandeln.

    Substitution: Die Trifluormethylgruppe kann an nukleophilen aromatischen Substitutionsreaktionen teilnehmen.

Häufige Reagenzien und Bedingungen

    Oxidation: Häufige Oxidationsmittel wie Kaliumpermanganat oder Chromtrioxid können verwendet werden.

    Reduktion: Katalytische Hydrierung mit Palladium auf Kohlenstoff (Pd/C) ist eine typische Methode.

    Substitution: Nukleophile wie Amine oder Thiole können unter basischen Bedingungen verwendet werden.

Hauptprodukte

    Oxidation: Pyridinderivate.

    Reduktion: Piperidinderivate.

    Substitution: Verschiedene substituierte Phenylderivate, abhängig vom verwendeten Nukleophil.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von 2-Oxo-1-(4-(Trifluormethyl)phenyl)-1,2-dihydropyridin-3-carbonsäure beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen. In medizinischen Anwendungen kann es bestimmte Enzyme oder Rezeptoren hemmen, was zu den beobachteten biologischen Wirkungen führt. Die Trifluormethylgruppe verstärkt ihre Lipophilie und verbessert ihre Fähigkeit, Zellmembranen zu durchqueren und mit intrazellulären Zielstrukturen zu interagieren.

Wirkmechanismus

The mechanism of action of 2-Oxo-1-(4-(trifluoromethyl)phenyl)-1,2-dihydropyridine-3-carboxylic acid involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The trifluoromethyl group enhances its lipophilicity, improving its ability to cross cell membranes and interact with intracellular targets .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with its analogs based on substituent positioning, functional groups, and physicochemical properties.

Positional Isomers: 4- vs. 2-Trifluoromethylphenyl Substitution

  • Target Compound: Structure: 1-(4-(Trifluoromethyl)phenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid. Molecular Formula: C₁₃H₈F₃NO₃. Key Feature: The para-substituted trifluoromethyl group on the phenyl ring maximizes steric and electronic effects, influencing solubility and reactivity.
  • Positional Isomer (2-Trifluoromethylphenyl): Structure: 2-Oxo-1-(2-(trifluoromethyl)phenyl)-1,2-dihydropyridine-3-carboxylic acid (CAS: 1956319-06-4). Molecular Formula: C₁₃H₈F₃NO₃ (identical to target).
Property Target Compound (4-CF₃) Isomer (2-CF₃)
Substituent Position Para Ortho
Molecular Weight 299.21 g/mol 299.21 g/mol
Spectral Data (NMR/HRMS) Not provided Not provided

Trifluoroethyl-Substituted Analogs

  • Compound: 2-Oxo-1-(2,2,2-trifluoroethyl)-1,2-dihydropyridine-3-carboxylic acid. Molecular Formula: C₉H₆F₃NO₃. Key Feature: Replacement of the trifluoromethylphenyl group with a trifluoroethyl chain reduces aromaticity but enhances flexibility. This may lower melting points compared to the rigid phenyl-containing target compound.
Property Target Compound (4-CF₃) Trifluoroethyl Analog
Substituent 4-CF₃-phenyl CF₃CH₂
Molecular Weight 299.21 g/mol 233.14 g/mol
Melting Point Not reported Not reported

Boronic Ester-Functionalized Derivatives

  • Example: 2-(Cyclohexylamino)-2-oxo-1-(4-(trifluoromethyl)phenyl)ethyl 4-boronic acid ester (A4). Molecular Formula: C₂₈H₃₃BF₃NO₅. Physical Properties: Melting point = 249°C; HRMS m/z [M+H]⁺ = 532.2483.
Property Target Compound (4-CF₃) Boronic Ester Derivative (A4)
Functional Group Carboxylic acid Boronic ester + amide
Molecular Weight 299.21 g/mol 532.25 g/mol
Melting Point Not reported 249°C

Fluorophenyl and Methyl-Substituted Analogs

  • Compound: 1-(4-Fluorophenyl)-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid (CAS: 609-71-2). Similarity Score: 0.87 (vs. target compound).
Property Target Compound (4-CF₃) 4-Fluoro-6-methyl Analog
Substituents 4-CF₃, no methyl 4-F, 6-CH₃
Molecular Formula C₁₃H₈F₃NO₃ C₁₃H₁₀FNO₃

Key Observations and Implications

Substituent Position : Para-substituted trifluoromethylphenyl groups (target compound) optimize electronic effects, while ortho-substitution (CAS: 1956319-06-4) introduces steric constraints.

Functional Groups : Boronic ester derivatives (e.g., A4) expand synthetic utility but increase molecular complexity.

Flexibility vs. Rigidity : Trifluoroethyl analogs sacrifice aromaticity for conformational flexibility, which may impact binding interactions in biological systems.

Similarity Metrics : High structural similarity (e.g., 0.87 for 4-fluoro-6-methyl analog) suggests overlapping applications in drug discovery.

Biologische Aktivität

2-Oxo-1-(4-(trifluoromethyl)phenyl)-1,2-dihydropyridine-3-carboxylic acid (CAS No. 66158-46-1) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its cytotoxic, antimicrobial, and anticancer properties.

  • Molecular Formula : C14H10F3NO3
  • Molecular Weight : 297.23 g/mol
  • CAS Number : 66158-46-1

Biological Activity Overview

The biological activity of 2-Oxo-1-(4-(trifluoromethyl)phenyl)-1,2-dihydropyridine-3-carboxylic acid has been investigated in various studies, highlighting its potential as an anticancer and antimicrobial agent.

Cytotoxic Activity

Research has demonstrated that compounds structurally related to 2-Oxo-1-(4-(trifluoromethyl)phenyl)-1,2-dihydropyridine-3-carboxylic acid exhibit notable cytotoxic effects against human tumor cell lines. For instance:

  • A study found that certain derivatives of dihydropyridine showed cytotoxicity against three human tumor cell lines, with some compounds being significantly more active than doxorubicin against the colon HT29 carcinoma cell line .
CompoundCell LineRelative Activity
Analog 24HT292.5 times more active than doxorubicin
Other derivativesVariousSignificant cytotoxic potential

Antimicrobial Activity

The compound has also shown promising antimicrobial properties:

  • In a series of tests, analogs derived from the dihydropyridine structure exhibited variable antimicrobial profiles. Notably, one analog was found to be equipotent to ampicillin against Staphylococcus aureus and Escherichia coli, indicating its potential as an alternative antimicrobial agent .
MicroorganismCompoundActivity Level
Staphylococcus aureusAnalog 24Equipotent to ampicillin
Escherichia coliAnalog 24Equipotent to ampicillin

The mechanisms underlying the biological activities of 2-Oxo-1-(4-(trifluoromethyl)phenyl)-1,2-dihydropyridine-3-carboxylic acid involve:

  • Inhibition of Cell Proliferation : The compound's ability to induce apoptosis in cancer cells is a key mechanism for its anticancer effects.
  • Disruption of Bacterial Cell Wall Synthesis : Its structural similarity to known antibiotics suggests a mechanism that interferes with bacterial cell wall formation.

Case Studies and Research Findings

Several studies have explored the biological activities of related compounds and their implications for drug development:

  • A comprehensive evaluation of a series of dihydropyridine derivatives indicated that modifications at the phenyl ring significantly enhanced cytotoxicity and antimicrobial activity .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for synthesizing 2-oxo-1-(4-(trifluoromethyl)phenyl)-1,2-dihydropyridine-3-carboxylic acid?

  • Methodology : Multi-step synthesis typically involves coupling trifluoromethylphenyl derivatives with dihydropyridine precursors. Key steps include:

  • Use of Lewis acid/base catalysts (e.g., trifluoromethyl iodide) for introducing the trifluoromethyl group .
  • Temperature control (e.g., 80–120°C) and solvent selection (e.g., DMF or THF) to optimize cyclization of the dihydropyridine ring .
  • Purification via column chromatography or recrystallization, monitored by TLC and confirmed via 1H NMR^1 \text{H NMR} (e.g., δ 7.6–8.1 ppm for aromatic protons) .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

  • Methodology :

  • NMR spectroscopy : 1H^1 \text{H} and 13C^{13}\text{C} NMR to confirm aromatic substitution patterns and carboxamide/trifluoromethyl groups. For example, 19F^{19}\text{F} NMR can detect trifluoromethyl signals at δ -60 to -65 ppm .
  • HRMS : High-resolution mass spectrometry to verify molecular ion peaks (e.g., [M+H]+^+ for C14H10F3NO3\text{C}_{14}\text{H}_{10}\text{F}_3\text{NO}_3: calculated 306.0753) .
  • HPLC : Purity assessment using reverse-phase columns (C18) with UV detection at 254 nm .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity and biological target interactions?

  • Methodology :

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .
  • Molecular docking : Simulate binding affinities with targets like COX-2 or kinases using software (e.g., AutoDock Vina). The trifluoromethyl group enhances hydrophobic interactions in enzyme pockets .
  • Pharmacophore modeling : Identify critical functional groups (e.g., carboxylic acid) for activity .

Q. What strategies resolve contradictions in bioactivity data across different assays?

  • Methodology :

  • Dose-response normalization : Compare IC50_{50} values under standardized conditions (e.g., pH 7.4, 37°C) to account for assay variability .
  • Metabolic stability tests : Use liver microsomes to assess if rapid degradation explains inconsistent in vitro vs. in vivo results .
  • Selectivity profiling : Screen against related enzymes (e.g., COX-1 vs. COX-2) to confirm target specificity .

Q. How does the trifluoromethyl group influence structure-activity relationships (SAR) in dihydropyridine derivatives?

  • Methodology :

  • Analog synthesis : Replace the trifluoromethyl group with -CF3_3, -Cl, or -OCH3_3 and compare bioactivity. Fluorine’s electronegativity enhances membrane permeability and metabolic stability .
  • X-ray crystallography : Resolve crystal structures to analyze how the trifluoromethyl group affects molecular packing and target binding .
  • QSAR models : Use regression analysis to correlate substituent properties (e.g., Hammett σ values) with activity .

Experimental Design Considerations

Q. What controls and validation steps are essential for reproducibility in kinetic studies of this compound?

  • Methodology :

  • Internal standards : Spike reactions with deuterated analogs (e.g., D4\text{D}_4-trifluoromethylphenyl) for LC-MS quantification .
  • Temperature-jump experiments : Measure rate constants under pseudo-first-order conditions to minimize side reactions .
  • Negative controls : Include reactions without catalysts or substrates to confirm no background degradation .

Data Interpretation Challenges

Q. How to address discrepancies between computational predictions and experimental bioactivity data?

  • Methodology :

  • Free-energy perturbation (FEP) : Refine docking scores by incorporating solvation and entropy effects .
  • Cryo-EM or SPR : Validate binding modes with structural biology or surface plasmon resonance .
  • Meta-analysis : Compare datasets across published analogs to identify trends masked by assay noise .

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